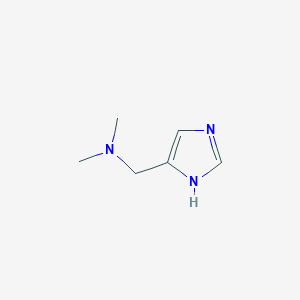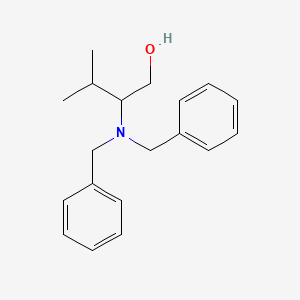
Fmoc-L-MeLys(N3)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-L-MeLys(N3)-OH: is a derivative of lysine, an essential amino acid, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and an azide (N3) functional group. This compound is commonly used in peptide synthesis and bioconjugation due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-L-MeLys(N3)-OH typically involves the following steps:
Protection of Lysine: The amino group of lysine is protected using the Fmoc group to prevent unwanted reactions during subsequent steps.
Introduction of Azide Group: The ε-amino group of lysine is modified to introduce the azide functional group. This can be achieved through nucleophilic substitution reactions using azide salts.
Industrial Production Methods
Industrial production of This compound involves large-scale synthesis using automated peptide synthesizers. The process includes:
Solid-Phase Peptide Synthesis (SPPS): The compound is synthesized on a solid support, allowing for efficient purification and high yield.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
Fmoc-L-MeLys(N3)-OH: undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in click chemistry reactions, such as the Huisgen cycloaddition, to form triazoles.
Deprotection Reactions: The Fmoc group can be removed under basic conditions to expose the free amino group.
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.
Click Chemistry: Copper(I) catalysts are used for azide-alkyne cycloaddition reactions.
Major Products
Triazoles: Formed from the reaction of the azide group with alkynes.
Free Amino Group: Obtained after Fmoc deprotection.
科学的研究の応用
Fmoc-L-MeLys(N3)-OH: has various applications in scientific research, including:
Peptide Synthesis: Used as a building block in the synthesis of peptides with specific modifications.
Bioconjugation: The azide group allows for the attachment of various biomolecules through click chemistry.
Drug Development: Modified peptides can be used in the development of therapeutic agents.
作用機序
The mechanism of action of Fmoc-L-MeLys(N3)-OH depends on its application:
Peptide Synthesis: The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions.
Bioconjugation: The azide group participates in click chemistry, forming stable triazole linkages with alkyne-containing molecules.
類似化合物との比較
Fmoc-L-MeLys(N3)-OH: can be compared with other lysine derivatives:
Fmoc-L-Lys-OH: Lacks the azide group, used for general peptide synthesis.
Boc-L-Lys(N3)-OH: Uses a different protecting group (Boc) instead of Fmoc.
Conclusion
This compound: is a versatile compound with significant applications in peptide synthesis and bioconjugation. Its unique chemical properties make it a valuable tool in scientific research and industrial applications.
特性
IUPAC Name |
(2S)-6-azido-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4/c1-26(20(21(27)28)12-6-7-13-24-25-23)22(29)30-14-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19/h2-5,8-11,19-20H,6-7,12-14H2,1H3,(H,27,28)/t20-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJQVUFFDGFWHHQ-FQEVSTJZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CCCCN=[N+]=[N-])C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H](CCCCN=[N+]=[N-])C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 7-oxo-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B6297172.png)






![Methyl 2-(chloromethyl)-3-[[(2R)-oxetan-2-yl]methyl]benzimidazole-5-carboxylate](/img/structure/B6297218.png)


![Dichloro-[(5-nitro-2-propan-2-yloxyphenyl)methylidene]ruthenium;tricyclohexylphosphane](/img/structure/B6297247.png)

